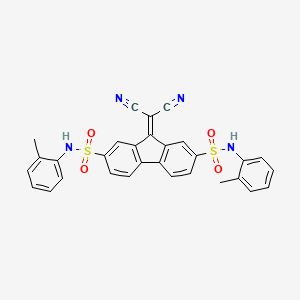

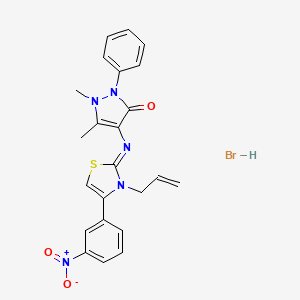

![molecular formula C23H27N3O5S B12040663 Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)

Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-(2-{[(1-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die ein Chinolin-Derivat mit einem Thiazol-Ring kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(2-{[(1-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beginnt mit der Herstellung des Chinolin-Derivats, gefolgt von der Einführung des Thiazol-Rings. Die wichtigsten Schritte umfassen:

Bildung des Chinolin-Derivats: Die Synthese beginnt mit der Herstellung von 1-Hexyl-4-hydroxy-2-oxo-1,2-dihydrochinolin. Dies kann durch eine Friedländer-Synthese erreicht werden, die die Kondensation von Anilinderivaten mit Ketonen in Gegenwart saurer oder basischer Katalysatoren beinhaltet.

Bildung des Thiazol-Rings: Der Thiazol-Ring wird durch eine Cyclisierungsreaktion eingeführt, die ein Thioamid und ein halogeniertes Essigsäurederivat beinhaltet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Chinolin-Derivats mit dem Thiazol-Ring unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses, um die industriellen Anforderungen zu erfüllen, umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-(2-{[(1-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe am Chinolin-Ring kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Alkoholen reduziert werden.

Substitution: Die Ethylestergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden, die dann weitere Substitutionsreaktionen eingehen kann.

Übliche Reagenzien und Bedingungen

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Die Hydrolyse kann unter sauren oder basischen Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid, durchgeführt werden.

Hauptprodukte

Oxidation: Bildung von 1-Hexyl-4-oxo-2-oxo-1,2-dihydrochinolin-Derivaten.

Reduktion: Bildung von 1-Hexyl-4-hydroxy-2-hydroxy-1,2-dihydrochinolin-Derivaten.

Substitution: Bildung von Carbonsäurederivaten aus der Estergruppe.

Wissenschaftliche Forschungsanwendungen

Ethyl-(2-{[(1-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersuchung auf sein Potenzial als Enzyminhibitor aufgrund seiner einzigartigen Struktur.

Medizin: Untersuchung auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-(2-{[(1-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Chinolin- und Thiazolringe können mit Enzymen und Rezeptoren interagieren und möglicherweise ihre Aktivität hemmen. Diese Verbindung kann auch in zelluläre Pfade eingreifen, die an Entzündungen und Krebsentwicklung beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Formation of 1-hexyl-4-oxo-2-oxo-1,2-dihydroquinoline derivatives.

Reduction: Formation of 1-hexyl-4-hydroxy-2-hydroxy-1,2-dihydroquinoline derivatives.

Substitution: Formation of carboxylic acid derivatives from the ester group.

Wissenschaftliche Forschungsanwendungen

Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets. The quinoline and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Ethyl-(2-{[(1-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat kann mit anderen Chinolin- und Thiazol-Derivaten verglichen werden:

Ethyl-(2-{[(4-Hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat: Ähnliche Struktur, aber mit einer Isopentylgruppe anstelle einer Hexylgruppe.

Ethyl-(2-{[(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat: Enthält eine Ethylgruppe anstelle einer Hexylgruppe.

Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich aber in ihren Seitenketten, was sich auf ihre chemischen Eigenschaften und biologischen Aktivitäten auswirken kann.

Eigenschaften

Molekularformel |

C23H27N3O5S |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

ethyl 2-[2-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C23H27N3O5S/c1-3-5-6-9-12-26-17-11-8-7-10-16(17)20(28)19(22(26)30)21(29)25-23-24-15(14-32-23)13-18(27)31-4-2/h7-8,10-11,14,28H,3-6,9,12-13H2,1-2H3,(H,24,25,29) |

InChI-Schlüssel |

XTXNFDMHGMLQNV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

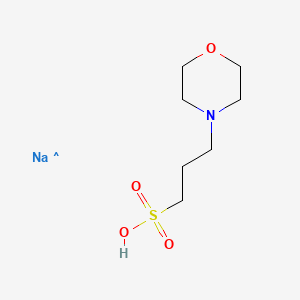

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)

![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)

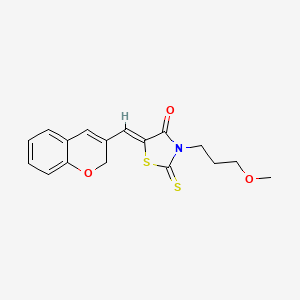

![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)

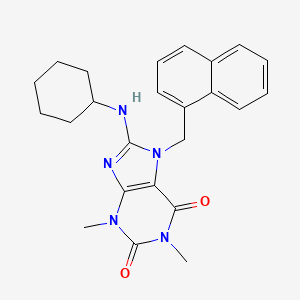

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)

![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)